molecular formula C17H22N6O B7436607 N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No. B7436607
M. Wt: 326.4 g/mol
InChI Key: XLUBDIMFXRLBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and has a unique structure that makes it an attractive target for research.

Mechanism of Action

The mechanism of action of N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to have a high affinity for the adenosine A2A receptor, which is involved in regulating dopamine levels in the brain. By blocking this receptor, N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine may help to reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is its high selectivity for certain receptors and enzymes in the body. This makes it a promising target for drug development. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. One area of interest is its potential use as a diagnostic agent in medical imaging. Another area of research is the development of new drugs based on the structure of N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves the reaction of 3-amino-5-ethylpyridine-2-carboxylic acid with ethyl 2-bromoacetate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to form the triazole ring, followed by a cyclization reaction to form the pyridazinone ring. The final product is obtained by coupling the pyridazinone ring with 4-chloropyridine in the presence of palladium catalyst.

Scientific Research Applications

N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic agent in medical imaging.

properties

IUPAC Name

N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-3-5-14(24-4-2)12-19-15-6-7-16-20-21-17(23(16)22-15)13-8-10-18-11-9-13/h6-11,14H,3-5,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUBDIMFXRLBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CNC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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